molecular formula C10H8ClN3O2S B3024843 {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 66297-69-6

{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Cat. No.: B3024843
CAS No.: 66297-69-6
M. Wt: 269.71 g/mol
InChI Key: PAHLYSDTLRDXMN-UHFFFAOYSA-N
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Description

{[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a chlorophenyl group attached to the triazole ring, which is further connected to a thioacetic acid moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid typically involves multiple steps One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors The chlorophenyl group is introduced via electrophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetic acid moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicine, this compound is being studied for its potential therapeutic effects. It has been explored for its anti-inflammatory and anticancer properties, with ongoing research to understand its efficacy and safety in clinical settings.

Industry

Industrially, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with the growth of unwanted plants and pathogens.

Mechanism of Action

The mechanism of action of {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to the selective killing of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid apart is its combination of the triazole ring with the thioacetic acid moiety, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-7-2-1-3-8(4-7)14-6-12-13-10(14)17-5-9(15)16/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHLYSDTLRDXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=NN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496263
Record name {[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66297-69-6
Record name {[4-(3-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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